Diammonium citrate

Catalog No.
S578185
CAS No.
3012-65-5
M.F
C6-H8-O7.2H3-N
M. Wt
226.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diammonium citrate

CAS Number

3012-65-5

Product Name

Diammonium citrate

IUPAC Name

diazanium;3-carboxy-3-hydroxypentanedioate

Molecular Formula

C6-H8-O7.2H3-N

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3

InChI Key

YXVFQADLFFNVDS-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+]

Solubility

Slightly soluble in alcohol
Soluble in about 1 part wate

Synonyms

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+]

Chelating Agent

Diammonium citrate acts as a chelating agent, meaning it can bind to metal ions in a complex structure. This ability proves valuable in various research areas, including:

  • Environmental remediation: Diammonium citrate can help remove heavy metals from contaminated soil and water []. Its ability to form complexes with metals allows them to be separated from the environment, reducing their potential harm.

Buffering Agent

Diammonium citrate functions as a weak buffer, resisting changes in pH within a specific range. This property makes it useful in:

  • Biological research: Maintaining a consistent pH is crucial for many biological experiments. Diammonium citrate's buffering capacity helps maintain the desired pH in cell culture studies, enzyme assays, and other biological research applications [].

Nutrient Source

Diammonium citrate can serve as a non-essential nitrogen source for some organisms, including specific bacteria and fungi. This property has applications in:

  • Microbial research: Scientists can use diammonium citrate to study the growth and metabolism of microorganisms in controlled laboratory settings [].

Cleaning and Restoration

Diammonium citrate's chelating properties make it a valuable tool in:

  • Art conservation: In low concentrations, diammonium citrate solutions can be used to gently remove dirt, stains, and rust from paintings without damaging the underlying artwork []. However, its application requires careful control and expertise due to potential risks to sensitive materials.
Origin

DAC is produced by neutralizing citric acid (found in citrus fruits) with ammonia [].

Significance

In research, DAC is valued for its chelating properties. It can bind to metal cations, forming soluble complexes. This property makes it useful in extracting metals from ores, buffering solutions, and preventing precipitation during chemical reactions [].


Molecular Structure Analysis

DAC's chemical formula is C6H14N2O7. Its structure consists of a central citric acid molecule (C6H8O7) with two ammonium (NH4+) groups attached to two of its carboxylate groups. The remaining carboxylate group retains a hydrogen atom (H+), giving it the name "diammonium hydrogen citrate" [].

This structure allows DAC to act as a bidentate chelating agent, meaning it can form two coordinate bonds with a metal ion using its lone pairs on the oxygen atoms of the carboxylate groups [].


Chemical Reactions Analysis

Synthesis:

DAC can be synthesized by reacting citric acid with ammonia solution. The balanced equation for this reaction is:

2C6H8O7 (aq) + 3NH3 (aq) → C6H14N2O7 (aq) + 3H2O (l) []

Decomposition:

At high temperatures, DAC decomposes into ammonia, water, carbon dioxide, and other organic products. The exact decomposition pathway depends on the heating conditions [].

Other Relevant Reactions:

Me^(n+) (aq) + n(C6H14N2O7) (aq) → [Me(C6H14N2O7)n]^(n-) (aq) []

where Me^(n+) represents the metal ion and n is its charge.


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline solid [].
  • Melting point: Decomposes above 170°C [].
  • Boiling point: Not applicable, decomposes before boiling.
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].
  • pKa values: DAC exhibits three pKa values due to the stepwise dissociation of its protons. The reported values are: pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 [].

Mechanism of Action (if applicable)

DAC's primary mechanism of action in research settings involves its chelation with metal ions. The lone pairs on the oxygen atoms of its carboxylate groups form coordinate bonds with metal cations, creating soluble complexes. This complex formation can:

  • Increase the solubility of otherwise insoluble metal compounds.
  • Mask the reactivity of metal ions, preventing unwanted side reactions.
  • Facilitate the separation of metal ions from mixtures through selective precipitation or extraction techniques [].

DAC is generally considered a safe compound with low toxicity []. However, some precautions should be taken when handling it:

  • Skin and eye irritant: DAC can cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling it [].
  • Inhalation hazard: Dust inhalation may cause respiratory irritation. Use proper ventilation and avoid creating dust when working with DAC.
  • Acidity: DAC exhibits mild acidity due to the presence of a dissociable proton. It's advisable to handle it with care to avoid contact with sensitive materials.

Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis.
Liquid

Color/Form

Granules or crystals
Colorless crystals
White granules

Density

1.48 at 68 °F (USCG, 1999)
1.48 g/cu cm

Odor

Slight ammoniacal

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 213 of 275 companies with hazard statement code(s):;
H315 (15.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3012-65-5
7632-50-0

Use Classification

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

... Made by neutralization of citric acid with ammonia.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Services
Wholesale and retail trade
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE
Component of algicidal compound.
Reported product category: shampoos (non-coloring)

Interactions

L-methionine and betaine HCl were found to alleviate the growth depression /in chicks/ caused by excessive levels of L-glutamic acid. Excessive levels of L-methionine had a protective effect against growth depression caused by L-glutamate and diammonium citrate, and conversely, supplementary L-serine and sodium formate were not protective against glutamic acid- or arginine-induced growth depression. The results are consistent with the hypothesis that the preformed methyl group requirement is increased by high levels of dietary protein and excessive nitrogen from a single amino acid.

Dates

Modify: 2023-08-15

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